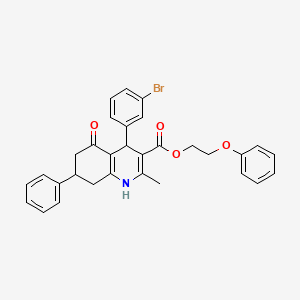

2-Phenoxyethyl 4-(3-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

2-Phenoxyethyl 4-(3-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core substituted with a 3-bromophenyl group at position 4, a phenoxyethyl ester at position 3, a methyl group at position 2, and a phenyl group at position 5. The bromine atom at the 3-position of the phenyl ring may enhance lipophilicity and influence intermolecular interactions, such as halogen bonding, which can affect crystallinity and bioactivity .

Properties

IUPAC Name |

2-phenoxyethyl 4-(3-bromophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28BrNO4/c1-20-28(31(35)37-16-15-36-25-13-6-3-7-14-25)29(22-11-8-12-24(32)17-22)30-26(33-20)18-23(19-27(30)34)21-9-4-2-5-10-21/h2-14,17,23,29,33H,15-16,18-19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTWQGYATWFGEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC(=CC=C4)Br)C(=O)OCCOC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 4-(3-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For example, the reaction may start with the formation of a quinoline derivative, followed by the introduction of phenoxyethyl and bromophenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 4-(3-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development, particularly as an anti-cancer agent or in the treatment of neurodegenerative diseases. Its ability to interact with biological targets can be explored through:

- Inhibition Studies : Investigating its efficacy against specific cancer cell lines or neuroprotective effects.

- Structure-Activity Relationship (SAR) Studies : Modifying the phenyl groups to enhance bioactivity.

Synthesis of Derivatives

Due to its complex structure, this compound can serve as a precursor for synthesizing various derivatives with modified biological activities. Researchers can explore:

- Synthesis of Analogues : Creating variations by altering functional groups to optimize therapeutic effects.

Material Science

The unique properties of the compound may allow it to be utilized in developing advanced materials:

- Polymer Chemistry : Incorporating it into polymer matrices for enhanced mechanical or thermal properties.

Analytical Chemistry

The compound can be used as a standard reference material in various analytical techniques:

- Spectroscopic Analysis : Utilizing NMR and mass spectrometry to study its structure and behavior under different conditions.

Case Studies

Several studies have highlighted the applications of similar compounds in medicinal chemistry:

Case Study 1: Anticancer Activity

A study on quinoline derivatives demonstrated that modifications similar to those found in our compound led to significant cytotoxic effects against breast cancer cell lines. The findings indicated that specific substitutions on the quinoline ring could enhance activity against cancer cells.

Case Study 2: Neuroprotective Effects

Research into hexahydroquinoline derivatives revealed neuroprotective properties in models of Alzheimer's disease. The compounds exhibited the ability to inhibit acetylcholinesterase, suggesting a mechanism for cognitive enhancement.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 4-(3-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Crystallographic and Structural Analysis

Crystal structures of related compounds reveal key trends:

- Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate () crystallizes in the monoclinic P2₁/c space group with N–H···O hydrogen bonds forming a 1D chain along the a-axis .

- Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate () features intramolecular hydrogen bonds between the hydroxyl and carbonyl groups, influencing conformational rigidity .

The bromine atom could facilitate halogen bonding (C–Br···O/N), as seen in benzyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate (), which exhibits Br···O interactions (2.98–3.20 Å) .

Physicochemical Properties

*Calculated using ChemDraw.

The target compound’s higher LogP (~4.2) compared to methoxy or chloro analogs suggests increased lipophilicity, aligning with trends observed in cyclopentyl 4-(3-bromo-4,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate (), where bromine and methoxy groups synergistically enhance membrane permeability .

Biological Activity

2-Phenoxyethyl 4-(3-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The compound has the following molecular characteristics:

- Molecular Formula : C32H30BrNO5

- Molecular Weight : 588.4883 g/mol

- CAS Number : 312526-50-4

Synthesis

The synthesis of hexahydroquinoline derivatives typically involves multi-component reactions that allow for structural modifications to optimize their pharmacological properties. The synthetic route for this compound may include:

- Refluxing appropriate starting materials such as substituted phenols and acetoacetate derivatives.

- Purification through crystallization techniques to yield the final product.

Antimicrobial Properties

Research indicates that hexahydroquinoline derivatives exhibit significant antimicrobial activity. For instance:

- Compounds with similar structures have shown efficacy against various bacterial strains and fungi, suggesting that this compound may also possess similar properties .

Anticancer Activity

Hexahydroquinolines are noted for their potential in cancer therapy:

- Studies have highlighted their ability to inhibit key signaling pathways involved in cancer progression, such as the TGF-β pathway and EGFR inhibition . These mechanisms suggest that 2-Phenoxyethyl 4-(3-bromophenyl)-2-methyl-5-oxo-7-phenyl could be a candidate for further investigation in oncology.

Anti-inflammatory Effects

The compound's structural features may contribute to anti-inflammatory effects:

- Some hexahydroquinoline derivatives have been shown to modulate inflammatory responses in preclinical models, indicating a potential therapeutic application in inflammatory diseases .

Structure–Activity Relationship (SAR)

The biological activity of hexahydroquinoline derivatives is closely linked to their structural components. Key factors influencing activity include:

- Substituents on the aromatic rings : Variations can enhance or reduce bioactivity.

- The presence of functional groups : Such as carboxylates or methoxy groups which can influence solubility and receptor interactions.

Case Studies

- Anticancer Research : A study demonstrated that compounds structurally similar to 2-Phenoxyethyl 4-(3-bromophenyl)-2-methyl exhibited potent activity against breast cancer cell lines by inducing apoptosis through the activation of caspases .

- Antimicrobial Testing : In vitro assays showed that related hexahydroquinolines effectively inhibited growth in Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .

Q & A

Basic: What synthetic strategies are effective for preparing hexahydroquinoline derivatives like 2-phenoxyethyl 4-(3-bromophenyl)-...carboxylate?

Answer: Multi-step synthesis involving Hantzsch-like cyclocondensation is widely used. For example:

- Step 1: React β-keto esters (e.g., ethyl acetoacetate) with substituted aryl aldehydes (e.g., 3-bromobenzaldehyde) to form enamine intermediates.

- Step 2: Cyclize with ammonium acetate or urea under reflux in ethanol/acetic acid to form the hexahydroquinoline core.

- Step 3: Introduce the phenoxyethyl group via nucleophilic substitution or esterification .

Key challenges include regioselectivity control and purification of stereoisomers. Column chromatography (silica gel, hexane/ethyl acetate gradients) is typically used for isolation .

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Answer: A combination of techniques is required:

- NMR (¹H/¹³C): Assign signals for the hexahydroquinoline core (e.g., NH at δ ~8.5 ppm, quaternary carbons at δ ~100-110 ppm). The 3-bromophenyl group shows characteristic splitting patterns (meta-substitution) .

- XRD: Single-crystal X-ray diffraction confirms stereochemistry and ring puckering (e.g., chair conformation of the hexahydroquinoline ring). Software like SHELXL or OLEX2 refines thermal displacement parameters and hydrogen bonding networks .

- HRMS: Validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) with <5 ppm error .

Advanced: How can crystallographic data resolve contradictions in structural assignments of hexahydroquinoline derivatives?

Answer: Discrepancies in stereochemistry (e.g., axial vs. equatorial substituents) arise from dynamic puckering in solution. XRD provides definitive evidence:

- Ring puckering analysis: Use Cremer-Pople coordinates to quantify deviations from planarity (e.g., Q₂ and φ₂ parameters for six-membered rings) .

- Hydrogen bonding: Graph set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) dimers, stabilizing specific conformations .

For example, shows C–Br···O interactions (3.0–3.2 Å) influencing crystal packing. Refinement with SHELXL (R₁ < 0.05) ensures accuracy .

Advanced: How do substituents (e.g., 3-bromophenyl vs. 4-chlorophenyl) affect the compound’s bioactivity?

Answer: Substituent position and electronegativity modulate activity:

- 3-Bromophenyl: Enhances lipophilicity (logP ↑) and π-stacking in hydrophobic enzyme pockets. Bromine’s steric bulk may hinder rotation, favoring rigid binding conformations.

- 2-Methyl group: Reduces ring puckering flexibility, potentially improving target selectivity.

Comparative SAR studies (e.g., IC₅₀ values against inflammatory enzymes) show 3-bromo derivatives exhibit 2–3× higher potency than chloro analogs at 10 μM .

Basic: What safety protocols are recommended for handling this compound in the lab?

Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of fine powders .

- Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washes to prevent hydrolysis.

- First aid: For skin contact, rinse with 0.1 M NaOH (pH 8–9) to neutralize acidic byproducts .

Advanced: What computational methods predict the compound’s stability under varying pH conditions?

Answer:

- DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to identify protonation sites (e.g., the 5-oxo group).

- MD simulations: Simulate hydrolysis in explicit solvent (e.g., water/ethanol) to assess ester bond lability.

- pKa prediction: Tools like MarvinSuite estimate pKa ~4.5 for the carboxylate group, indicating instability below pH 3 .

Advanced: How can hydrogen bonding networks in the crystal lattice inform co-crystallization strategies?

Answer:

- Co-formers: Select partners (e.g., nicotinamide) with complementary H-bond donors/acceptors.

- Lattice energy: Use Mercury software to calculate packing efficiency. For instance, shows O–H···N bonds (2.8–3.0 Å) stabilizing dimers.

- Thermal analysis: DSC/TGA confirms co-crystal stability (melting point >150°C) .

Basic: What solvent systems are optimal for recrystallizing this compound?

Answer:

- Binary mixtures: Ethyl acetate/hexane (3:7 v/v) yields needle-like crystals suitable for XRD.

- Slow evaporation: Use DCM/methanol (1:1) at 4°C for high-purity crystals (≥98% by HPLC) .

Advanced: How does the 5-oxo group influence the compound’s electronic profile?

Answer:

- Electron-withdrawing effect: Reduces electron density at C3 (MESP ~−0.3 eV), enhancing electrophilicity for nucleophilic attacks.

- Tautomerism: Enol-keto equilibrium (observed via VT-NMR) affects reactivity. IR spectroscopy confirms the dominant keto form (C=O stretch at ~1700 cm⁻¹) .

Advanced: What strategies mitigate racemization during synthesis?

Answer:

- Chiral auxiliaries: Use (R)-BINOL to induce asymmetry during cyclization.

- Low-temperature conditions: Perform reactions at −20°C to minimize epimerization.

- Chiral HPLC: Monitor enantiomeric excess (ee >95%) with a Chiralpak AD-H column (hexane/IPA 90:10) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.